molecular formula C29H27ClN2O3 B5190025 2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione

2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B5190025
M. Wt: 487.0 g/mol
InChI Key: UTUZBLOUTPNCCF-UHFFFAOYSA-N
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Description

The compound 2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring:

  • A 3,4-dihydroquinoline core substituted with a 4-chlorophenyl group and three methyl groups at positions 2, 2, and 2.
  • A 1-oxopropan-2-yl linker connecting the dihydroquinoline moiety to an isoindole-1,3-dione group.

Properties

IUPAC Name

2-[1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2O3/c1-18(31-26(34)21-9-5-6-10-22(21)27(31)35)25(33)32-24-12-8-7-11-23(24)29(4,17-28(32,2)3)19-13-15-20(30)16-14-19/h5-16,18H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUZBLOUTPNCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions to form the intermediate. This intermediate is then reacted with isoindole-1,3-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds .

Scientific Research Applications

2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit dihydroorotate dehydrogenase, affecting cellular metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Potential Implications
Target Compound Not explicitly provided Dihydroquinoline (trimethyl, 4-Cl-phenyl), oxopropane linker, isoindole-dione High lipophilicity due to aromatic/alkyl groups; possible CNS penetration
2-{2-[4-(4-Chlorophenyl)-2,2,4,7-Tetramethyl-3,4-Dihydro-1(2H)-Quinolinyl]-2-Oxoethyl}-1H-Isoindole... C29H27ClN2O3 486.996 Dihydroquinoline (tetramethyl, 4-Cl-phenyl), oxoethyl linker, isoindole-dione Increased steric hindrance vs. target; higher molecular weight may reduce bioavailability
2-{2-[4-(4-Chlorophenyl)Piperazin-1-yl]-2-Oxoethyl}-1H-Isoindole-1,3(2H)-Dione C20H18ClN3O3 383.828 Piperazine ring (4-Cl-phenyl), oxoethyl linker, isoindole-dione Enhanced hydrogen bonding (piperazine amines); potential for diverse receptor binding
2-(4-(3-(4-Chlorophenyl)Acryloyl)Phenyl)Isoindoline-1,3-Dione (Compound 4 from ) C24H15ClN2O3 414.84 Acryloyl group (4-Cl-phenyl), isoindole-dione Conjugated double bond may enhance rigidity; UV/fluorescence properties
Key Observations:
  • Dihydroquinoline vs. Piperazine/Phenylacryloyl Cores: The target compound’s dihydroquinoline core (trimethyl-substituted) likely enhances lipophilicity and membrane permeability compared to the piperazine-based analog or acryloyl-containing derivatives . However, the tetramethyl-dihydroquinoline analog may exhibit reduced solubility due to additional methyl groups.
  • Substituent Effects : The 4-chlorophenyl group is a common feature across all compounds, suggesting shared electronic or steric roles in bioactivity.

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